molecular formula C21H27NO4 B10844325 4-Methoxyphenyl 1-(4-butoxyphenyl)propylcarbamate

4-Methoxyphenyl 1-(4-butoxyphenyl)propylcarbamate

Cat. No. B10844325
M. Wt: 357.4 g/mol
InChI Key: SOBJGOKNEOSMPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyphenyl 1-(4-butoxyphenyl)propylcarbamate typically involves the reaction of 4-methoxyphenyl isocyanate with 1-(4-butoxyphenyl)propan-2-amine. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .

Chemical Reactions Analysis

Types of Reactions

4-methoxyphenyl 1-(4-butoxyphenyl)propylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-methoxyphenyl 1-(4-butoxyphenyl)propylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxyphenyl 1-(4-butoxyphenyl)propylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl isocyanate: Shares the methoxyphenyl group but differs in its functional group.

    4-methoxyphenylacetone: Similar in structure but lacks the butoxyphenyl group.

    (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: A hybrid compound with a similar methoxyphenyl group.

Uniqueness

4-methoxyphenyl 1-(4-butoxyphenyl)propylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

properties

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

(4-methoxyphenyl) N-[1-(4-butoxyphenyl)propyl]carbamate

InChI

InChI=1S/C21H27NO4/c1-4-6-15-25-18-9-7-16(8-10-18)20(5-2)22-21(23)26-19-13-11-17(24-3)12-14-19/h7-14,20H,4-6,15H2,1-3H3,(H,22,23)

InChI Key

SOBJGOKNEOSMPL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(CC)NC(=O)OC2=CC=C(C=C2)OC

Origin of Product

United States

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